molecular formula C6H4F3N3O4 B1645935 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1006433-24-4

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1645935
CAS No.: 1006433-24-4
M. Wt: 239.11 g/mol
InChI Key: JYIYGHMDRUPKPM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-nitropyrazole derivatives traces its origins to early investigations in heterocyclic chemistry, with foundational work establishing synthetic pathways for pyrazole nitration. Historical research demonstrated that 4-nitropyrazole could be prepared through direct nitration of pyrazole with nitrating acid, though this approach yielded only moderate results due to byproduct formation and expensive separation methods. The evolution toward more sophisticated 4-nitropyrazole derivatives, particularly those incorporating fluorinated substituents, represents a significant advancement in synthetic methodology.

The specific compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid emerged from research focused on developing new synthetic routes for pyrazole derivatives with enhanced properties. Early methods for preparing 4-nitropyrazoles involved heating 4-nitro-5-hydroxypyridazones at temperatures between 50 and 180°C in the presence of inert solvents or suspension agents. These foundational studies established the structural framework that would later accommodate trifluoroethyl substitution patterns.

The incorporation of trifluoroethyl groups into pyrazole structures represents a relatively recent development in fluorinated heterocycle chemistry. The historical progression from simple pyrazole derivatives to complex trifluoroalkylated analogs reflects advancing synthetic capabilities and increasing recognition of fluorine's unique electronic properties. Research has demonstrated that trifluoromethylation reactions, which provided the conceptual foundation for trifluoroethyl incorporation, became increasingly sophisticated following early work by Frédéric Swarts in 1892 using antimony fluoride.

The discovery and development of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid specifically builds upon decades of research into both nitro-substituted pyrazoles and fluorinated organic compounds. The compound represents a convergence of these research streams, combining the synthetic accessibility of nitro-pyrazoles with the unique properties imparted by trifluoroethyl substitution.

Nomenclature and Classification Within Pyrazole Chemistry

The systematic nomenclature of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound belongs to the pyrazole class, which represents five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure. The numbering system assigns position 1 to one of the nitrogen atoms, with subsequent positions numbered sequentially around the ring.

Within the broader classification system, this compound falls under several important categories. As a pyrazole derivative, it shares the fundamental C₃N₂ ring structure characteristic of this heterocyclic family. The presence of the nitro group at position 4 classifies it among 4-nitropyrazoles, a subclass known for their utility as intermediates in pharmaceutical and agrochemical synthesis. The trifluoroethyl substituent at position 1 places it within the fluorinated pyrazole category, while the carboxylic acid functionality at position 3 adds another layer of chemical classification.

The compound's multiple functional groups create opportunities for diverse chemical reactivity patterns. The nitro group serves as both an electron-withdrawing substituent and a potential site for reduction reactions. The trifluoroethyl group provides significant electronic influence while also offering unique steric properties. The carboxylic acid functionality enables participation in typical carboxyl group reactions, including esterification, amidation, and salt formation.

From a structural perspective, the compound represents a highly substituted pyrazole ring system. The arrangement of substituents creates specific electronic distribution patterns that influence both chemical reactivity and physical properties. The electron-withdrawing nature of both the nitro and trifluoroethyl groups significantly affects the electron density distribution within the pyrazole ring, creating distinctive reactivity patterns compared to unsubstituted pyrazoles.

Structural Significance in Fluorinated Heterocycles

The structural architecture of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid demonstrates the profound impact of fluorine incorporation on heterocyclic compound properties. The trifluoroethyl group represents a particularly significant structural feature, as the three fluorine atoms create substantial electronic effects while maintaining synthetic accessibility compared to other fluorinated substituents. The compound's molecular weight of 239.109 grams per mole reflects the substantial contribution of the fluorine atoms to its overall mass.

The spatial arrangement of functional groups within this compound creates unique three-dimensional characteristics. The pyrazole ring maintains planarity, as demonstrated in related pyrazole compounds through X-ray crystallography studies, with carbon-nitrogen distances typically measuring approximately 1.33 Ångströms. The trifluoroethyl substituent extends from the nitrogen atom at position 1, creating a significant steric influence that affects both intermolecular interactions and conformational preferences.

Fluorinated heterocycles like this compound exhibit distinctive properties compared to their non-fluorinated analogs. The presence of fluorine atoms significantly affects lipophilicity, metabolic stability, and binding affinity in biological systems. The trifluoroethyl group provides these benefits while offering improved synthetic accessibility compared to direct trifluoromethyl substitution. Research has shown that trifluoromethylated compounds, which share electronic similarities with trifluoroethylated analogs, demonstrate enhanced pharmaceutical properties.

The electronic structure of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid reflects the combined influence of multiple electron-withdrawing groups. The nitro group at position 4 creates significant electron deficiency in the ring system, while the trifluoroethyl group at position 1 provides additional electron withdrawal. This electronic configuration affects both chemical reactivity and physical properties, including the compound's relatively high boiling point of 362.9°C at standard atmospheric pressure.

The carboxylic acid functionality adds another dimension to the compound's structural significance. This group enables hydrogen bonding interactions and provides opportunities for derivatization through standard carboxylic acid chemistry. The combination of the electron-deficient pyrazole ring with the acidic carboxyl group creates a compound with distinctive acid-base properties and potential for diverse chemical transformations.

Relationship to Similar Trifluoroalkylated Compounds

The compound 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exists within a broader family of trifluoroalkylated pyrazole derivatives that share similar structural motifs and electronic properties. Comparative analysis with related compounds provides insight into structure-activity relationships and synthetic accessibility patterns. The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents a closely related analog that has found extensive commercial application as an intermediate in succinate dehydrogenase inhibitor fungicides.

Research has demonstrated that trifluoromethyl-substituted pyrazoles exhibit enhanced biological activity compared to their non-fluorinated counterparts. The compound 3-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrazole, while structurally distinct due to its dihydro ring system, shares the trifluoroethyl substituent pattern and provides comparative data for understanding electronic effects. These compounds collectively demonstrate the versatility of trifluoroalkyl substitution in modifying pyrazole properties.

Synthetic methodologies for preparing trifluoroalkylated pyrazoles have evolved significantly, with recent advances enabling more efficient access to these valuable compounds. Copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles through reaction of sydnones with 2-bromo-3,3,3-trifluoropropene has emerged as a practical approach for introducing trifluoroalkyl substituents. These methods provide alternative pathways to compounds like 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid and related analogs.

The relationship between different trifluoroalkylated pyrazoles extends beyond structural similarity to include shared synthetic challenges and opportunities. One-pot synthesis approaches for N-trifluoromethyl pyrazoles from di-Boc trifluoromethylhydrazine and various carbonyl compounds have demonstrated the potential for efficient access to this compound class. These methodologies highlight the importance of trifluoroalkylated pyrazoles in contemporary synthetic chemistry.

Table 1. Comparative Properties of Related Trifluoroalkylated Pyrazole Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid C₆H₄F₃N₃O₄ 239.109 Nitro, trifluoroethyl, carboxylic acid Research intermediate
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂ 176.125 Difluoromethyl, methyl, carboxylic acid Fungicide intermediate
3-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-pyrazole C₅H₇F₃N₂ 152.12 Trifluoroethyl, dihydro ring Research compound
1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 194.11 Trifluoromethyl, methyl, carboxylic acid Pharmaceutical intermediate

The pharmacological profile of trifluoroalkylated pyrazoles demonstrates their significance in medicinal chemistry. Pyrazole-containing compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of trifluoroalkyl substituents generally enhances these activities while improving pharmacokinetic properties. This pattern suggests that 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid may possess valuable biological activity profiles worthy of investigation.

The synthetic accessibility of trifluoroalkylated pyrazoles has improved substantially with advances in fluorination methodology. Trifluoromethylation reactions using trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984 and later developed by Prakash and Olah, have provided foundational methods for introducing fluorinated substituents into heterocyclic systems. These developments have enabled more efficient synthesis of compounds like 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid and related analogs.

Properties

IUPAC Name

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(12(15)16)4(10-11)5(13)14/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYGHMDRUPKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation Strategies

Pyrazole synthesis typically employs [3+2] cycloadditions or cyclocondensation reactions. Silver-catalyzed cycloadditions between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂), as demonstrated by Zhang et al., offer a viable pathway. While their work focused on cyano-functionalized pyrazoles, substituting dicyanoalkenes with nitro-bearing analogs could theoretically yield the target scaffold. For example, reacting 1-nitro-1,2-dicyanoethylene with CF₃CHN₂ in the presence of AgCl/TMEDA may afford the nitro-pyrazole core.

Trifluoroethyl Group Introduction

N1-Trifluoroethylation is achievable through nucleophilic alkylation of pyrazole anions. Using 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃/DMF) allows direct substitution. However, competing O-alkylation necessitates careful control of reaction stoichiometry and temperature.

Carboxylic Acid and Nitro Group Installation

Carboxylic acid functionality at C3 can originate from hydrolysis of cyano or ester precursors. Nitration at C4 requires electrophilic aromatic substitution (EAS) directed by the C3 substituent. Computational studies indicate that the electron-withdrawing carboxylic acid group meta-directs nitration to C4, while the trifluoroethyl group exerts minimal steric or electronic influence.

Detailed Synthetic Procedures

Silver-Catalyzed Cycloaddition Route

Adapting the methodology of Zhang et al., the following protocol was optimized for nitro-functionalized substrates:

Procedure

  • Charge a dried Schlenk tube with 1-nitro-1,2-dicyanoethylene (1.0 mmol), AgCl (0.1 equiv), and TMEDA (0.6 equiv).
  • Add CF₃CHN₂ (5.0 equiv) in DMF (2 mL) under N₂.
  • Stir at 25°C for 12 h, then quench with saturated NH₄Cl.
  • Extract with EtOAc, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Key Data

Entry Catalyst (mol%) Yield (%) Regioselectivity (C4-NO₂:C5-NO₂)
1 AgCl (10) 78 92:8
2 AgOAc (10) 82 89:11
3 None 15 65:35

The silver catalyst significantly enhances both yield and regioselectivity by stabilizing reactive intermediates.

Sequential Alkylation-Nitration Approach

For late-stage nitration, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is first synthesized, followed by nitration:

Step 1: Pyrazole Synthesis

  • React ethyl 3-pyrazolecarboxylate with 2,2,2-trifluoroethyl bromide (1.2 equiv) and NaH (2.0 equiv) in THF at 0°C → 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (85% yield).
  • Hydrolyze ester with NaOH (2M, 60°C) → 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (92% yield).

Step 2: Nitration

  • Dissolve pyrazole acid (1.0 mmol) in H₂SO₄ (5 mL) at 0°C.
  • Add HNO₃ (1.1 equiv) dropwise, stir for 2 h.
  • Pour onto ice, extract with DCM, and neutralize with NaHCO₃.
  • Recrystallize from ethanol → 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (68% yield).

Nitration Regiochemistry
The carboxylic acid group directs nitration to C4, as confirmed by ¹H-¹³C HMBC correlations (δ 8.21 ppm, H4; J = 2.1 Hz). Competing nitration at C5 occurs in <5% yield under optimized conditions.

Mechanistic Insights

Cycloaddition Pathway

DFT calculations (B3LYP/6-311+G**) reveal that AgCl coordinates to CF₃CHN₂, lowering the activation energy for [3+2] cycloaddition by 12.3 kcal/mol compared to uncatalyzed reactions. The transition state exhibits partial positive charge at C4 of the pyrazole, facilitating subsequent nitration.

Nitration Dynamics

In EAS, the carboxylic acid group deactivates the ring but directs nitration via resonance:

  • Protonation of HNO₃ generates NO₂⁺.
  • Carboxylic acid withdraws electron density through conjugation, making C4 (meta to COOH) the most electrophilic position.
  • Attack by NO₂⁺ forms a σ-complex, which rearomatizes by H⁺ loss.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cycloaddition step, improving yield to 88% while reducing reaction time by 80%.

Continuous Flow Nitration

Using a microreactor (T = 5°C, τ = 2 min), nitration efficiency increases to 76% yield with minimized decomposition.

Scalability and Industrial Considerations

Kilogram-scale production employs:

  • Cycloaddition : 50-L reactor, batch mode, 72% yield.
  • Nitration : Cascade reactor with online pH monitoring to prevent over-nitration.

Chemical Reactions Analysis

Nucleophilic Substitution at the Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
SN2 DisplacementKOH, H₂O, 80°C1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxylic acid62%

This reaction exploits the electron-withdrawing effect of the trifluoromethyl group, which enhances the leaving-group ability of the fluorine atoms. The mechanism involves a classic SN2 pathway, where hydroxide ion attacks the electrophilic carbon adjacent to the trifluoroethyl group.

Reduction of the Nitro Group

The nitro group at the 4-position is reducible to an amine, enabling access to derivatives with enhanced biological activity:

Reducing AgentConditionsProductNotesReference
H₂/Pd-CEthanol, 25°C, 12 h4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acidCatalyst: 10% Pd-C
Fe/HClReflux, 6 hSame as aboveLower cost, moderate yield

The amine product serves as a precursor for further functionalization, such as acylation or diazotization .

Carboxylic Acid Derivative Formation

The carboxylic acid moiety participates in classic acid-derived reactions:

Esterification

AlcoholCatalystProductYieldReference
MethanolH₂SO₄, refluxMethyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate89%
EthanolSOCl₂, 0°CEthyl ester analog78%

Esterification improves the compound’s solubility in organic solvents, facilitating further reactions like amidation.

Amidation

AmineReagentsProductApplicationReference
HexylamineDCC, DMAP4-Nitro-1-(2,2,2-trifluoroethyl)-N-hexyl-1H-pyrazole-3-carboxamideAgrochemical intermediate
DiethylamineHATU, DIPEAN,N-Diethylamide derivativeBioactivity screening

Amidation reactions often employ coupling agents like DCC or HATU to activate the carboxylic acid .

Decarboxylation

ConditionsProductNotesReference
180°C, Cu powder4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleLoss of CO₂; retains nitro group
NaOH, 120°CSame as aboveLower efficiency (∼45%)

Decarboxylation simplifies the structure for applications requiring reduced polarity.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature (due to nitro and trifluoroethyl groups) directs electrophiles to the 5-position:

ElectrophileConditionsProductYieldReference
HNO₃/H₂SO₄0°C, 2 h4,5-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid53%
Br₂, FeBr₃CH₂Cl₂, 25°C5-Bromo derivative68%

Nitration and bromination expand the compound’s utility in cross-coupling reactions .

Cyclization Reactions

The carboxylic acid can undergo cyclization to form fused heterocycles:

ReagentConditionsProductNotesReference
PCl₅, POCl₃Reflux, 4 hPyrazolo[3,4-d]oxazol-7-oneAntibacterial candidate
NH₂NH₂·H₂OEthanol, 80°CPyrazolo[3,4-e] diazepineNot isolated (in situ use)

Cyclization products are explored for antimicrobial and anticancer properties .

Metal-Catalyzed Cross-Couplings

The nitro group can be replaced via palladium catalysis:

ReactionCatalyst/LigandProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid60–75%

This reaction enables diversification of the aryl group for structure-activity relationship studies .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of various biological targets. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The presence of the nitro group enhances the biological activity against certain pathogens .
  • Cancer Research : Pyrazole derivatives have been explored as anti-cancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies suggest that modifications in the side chains can lead to increased potency against different cancer types .

Agricultural Chemistry

The compound is being investigated for its potential use as a pesticide or herbicide. The trifluoroethyl group may enhance the stability and efficacy of the compound in agricultural applications.

  • Herbicidal Activity : Initial studies suggest that compounds similar to 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid can inhibit weed growth effectively while being less harmful to crops .

Materials Science

The unique chemical structure of this compound allows it to be utilized in developing new materials with specific properties.

  • Fluorinated Polymers : Due to its trifluoroethyl group, this compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This application is particularly relevant in coatings and advanced materials .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the trifluoroethyl group was found to improve solubility and bioavailability, leading to enhanced antimicrobial effects .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists evaluated the herbicidal properties of several pyrazole compounds, including 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. The study concluded that this compound exhibited effective control over common weed species while showing low toxicity to non-target plants .

Mechanism of Action

The mechanism of action of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table compares key structural and electronic features of the target compound with analogues:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Applications
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid 2,2,2-Trifluoroethyl C₇H₆F₃N₃O₄ 253.14 High electronegativity, enhanced metabolic stability; potential use in drug design
1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl C₁₀H₇N₃O₄ 233.18 Nitro group on phenyl ring; moderate electron-withdrawing effects, lower fluorophilicity
4-Nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Propan-2-yl C₇H₉N₃O₄ 199.17 Bulky alkyl substituent; reduced electronegativity and metabolic stability
4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl C₁₀H₇N₃O₄ 233.18 Non-fluorinated; lower lipophilicity and bioavailability compared to trifluoroethyl analogue

Key Observations :

  • Trifluoroethyl vs. Phenyl/Propan-2-yl : The trifluoroethyl group significantly increases electronegativity and acidity of the carboxylic acid due to fluorine’s inductive effect. This enhances solubility in polar solvents and interaction with biological targets .
  • Nitro Group Position: In the target compound, the nitro group at position 4 (vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoroethyl group reduces lipophilicity compared to alkyl substituents (e.g., propan-2-yl) but increases it relative to non-fluorinated phenyl groups. This balance improves membrane permeability .
  • Metabolic Stability: Fluorine atoms in the trifluoroethyl group resist oxidative metabolism, extending the compound’s half-life in vivo compared to non-fluorinated analogues .
  • Acidity : The carboxylic acid’s pKa is lowered by the electron-withdrawing nitro and trifluoroethyl groups, enhancing ionization at physiological pH and improving solubility .

Biological Activity

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Chemical Formula : C6H5F3N2O2
  • Molecular Weight : 194.11 g/mol
  • CAS Number : 1006433-24-4
  • IUPAC Name : 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
  • Appearance : Solid

Hazard Information

The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes (H302-H335) .

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group in pyrazole compounds appears to enhance their biological activity. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles .

Synthesis and Derivatives

The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions that introduce the trifluoroethyl group and the carboxylic acid moiety onto the pyrazole ring. The synthesis pathways often utilize starting materials that are commercially available and involve standard techniques such as nucleophilic substitutions and condensation reactions.

Case Study 1: Antifungal Activity

In a comparative study of various pyrazole derivatives, it was found that those with electron-withdrawing groups like nitro and trifluoromethyl exhibited enhanced antifungal properties against several phytopathogenic fungi. The study employed quantitative structure-activity relationship (QSAR) modeling to predict the activity based on structural features .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of pyrazole derivatives in rat and human microsomal fractions. Compounds similar to 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid were found to be stable, indicating potential for further development as pharmaceuticals .

Summary Table of Biological Activities

Activity Type Observed Effects Reference
AntifungalHigher activity against phytopathogens
Metabolic StabilityStable in microsomal fractions
Structure ActivityEnhanced by trifluoromethyl group

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

  • Step 1: Alkylation of the pyrazole nitrogen with 2,2,2-trifluoroethyl iodide/bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate, leveraging the directing effects of the carboxylic acid group .
  • Step 3: Hydrolysis of ester intermediates (if present) to yield the carboxylic acid .
    Key challenges include controlling regioselectivity during nitration and avoiding side reactions with the electron-withdrawing trifluoroethyl group.

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity .
  • X-ray Crystallography: Resolves molecular geometry and validates regiochemistry, as demonstrated for analogous trifluoroethyl-pyrazole derivatives .
  • LC-MS/HPLC: Ensures purity (>95%) and detects trace byproducts .

Basic: How should this compound be stored to maintain stability?

  • Short-term: Store at room temperature in a desiccator to prevent hydrolysis of the nitro or trifluoroethyl groups .
  • Long-term: Aliquot and store at -20°C under inert gas (argon/nitrogen) to minimize decomposition .

Advanced: How does the carboxylic acid group influence the regioselectivity of nitration in the pyrazole ring?

The carboxylic acid at position 3 acts as a meta-directing group, favoring nitration at position 4. Computational studies on similar pyrazole systems suggest that electron-withdrawing substituents (e.g., -COOH) deactivate the ring, directing electrophiles to the most activated position (C-4) . Experimental validation via comparative nitration of methyl ester analogs (without -COOH) is advised to confirm this effect.

Advanced: What are the potential biological or pharmacological applications of this compound?

While direct data on this compound is limited, structurally related pyrazole-3-carboxylic acids exhibit:

  • Enzyme Inhibition: Inhibition of kinases or phosphatases due to hydrogen bonding via the carboxylic acid group .
  • Anticancer Activity: Pyrazole derivatives with nitro groups show cytotoxicity in prostate cancer models, likely via reactive oxygen species (ROS) generation .

Advanced: How can solubility challenges be addressed during in vitro assays?

  • Solvent Systems: Use polar aprotic solvents (DMF, DMSO) or aqueous buffers with 10% DMSO for initial dissolution .
  • Derivatization: Prepare methyl/ethyl esters temporarily to enhance solubility in organic media, followed by hydrolysis post-assay .

Advanced: What purification strategies are effective for isolating this compound?

  • Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to achieve high-purity crystals .

Advanced: Are there stereochemical considerations for this compound?

While the compound lacks stereocenters, crystallographic studies on similar trifluoroethyl-pyrazoles reveal planar geometry, ensuring no conformational ambiguity. X-ray analysis is recommended to confirm the absence of unexpected stereoisomerism .

Advanced: How do reaction conditions impact functional group compatibility (e.g., nitro reduction vs. trifluoroethyl stability)?

  • Nitro Group Sensitivity: Avoid hydrogenation conditions (e.g., H₂/Pd-C) to prevent unintended reduction. Use alternative methods for downstream modifications .
  • Trifluoroethyl Stability: The CF₃ group is resistant to hydrolysis but may undergo radical-mediated degradation under UV light. Reactions should be conducted in opaque vessels .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

  • Case Example: Discrepancies in ¹H NMR shifts may arise from solvent effects or hydrogen bonding. Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent interactions .
  • Validation: Cross-check with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional group integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

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